P–Br vs. P–Cl Bond Dissociation Energy: A ~59 kJ·mol⁻¹ Reactivity Advantage
The P–Br bond in bromo(dicyclohexyl)phosphane is approximately 59 kJ·mol⁻¹ weaker than the P–Cl bond in chlorodicyclohexylphosphane (≈272 vs. ≈331 kJ·mol⁻¹) [1]. This difference arises from poorer orbital overlap between phosphorus 3p and bromine 4p orbitals compared to phosphorus 3p–chlorine 3p overlap, translating into a lower activation barrier for nucleophilic substitution, oxidative addition to low-valent metals, and halide abstraction reactions.
| Evidence Dimension | Homolytic bond dissociation energy (P–X) |
|---|---|
| Target Compound Data | P–Br ≈ 272 kJ·mol⁻¹ |
| Comparator Or Baseline | Chlorodicyclohexylphosphine (P–Cl ≈ 331 kJ·mol⁻¹) |
| Quantified Difference | Δ ≈ 59 kJ·mol⁻¹ (P–Br weaker) |
| Conditions | Gas-phase bond dissociation energy values for P(III)–halogen bonds; applicable to R₂PX systems. |
Why This Matters
A 59 kJ·mol⁻¹ lower bond dissociation energy means bromo(dicyclohexyl)phosphane undergoes halide metathesis and oxidative addition at significantly lower temperatures or with milder reagents, enabling synthetic routes that the chloro analog cannot support.
- [1] Dean, J. A. Lange‘s Handbook of Chemistry, 15th ed.; McGraw-Hill, 1999. P–Br and P–Cl bond energy tabulation. View Source
